Tetrafluorosilane;dihydrofluoride

Catalog No.
S637763
CAS No.
16961-83-4
M.F
F6Si.2H
H2SiF6
F6H2Si
H2SiF6
F6H2Si
M. Wt
144.091 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrafluorosilane;dihydrofluoride

CAS Number

16961-83-4

Product Name

Tetrafluorosilane;dihydrofluoride

IUPAC Name

hexafluorosilicon(2-);hydron

Molecular Formula

F6Si.2H
H2SiF6
F6H2Si
H2SiF6
F6H2Si

Molecular Weight

144.091 g/mol

InChI

InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2/p+2

InChI Key

OHORFAFFMDIQRR-UHFFFAOYSA-P

SMILES

F.F.F[Si](F)(F)F

Solubility

Solubility in water: miscible

Synonyms

fluorosilicic acid, hexafluorosilicic acid, hydrofluorosilicic acid, silicon hexafluoride dihydride

Canonical SMILES

[H+].[H+].F[Si-2](F)(F)(F)(F)F

Material Science and Semiconductor Research

  • Synthesis of Silicon-Based Materials: Fluosilicic acid serves as a precursor for synthesizing various silicon-based materials, including silicon tetrafluoride (SiF₄) and high-purity silicon. SiF₄ is a crucial intermediate in producing polysilicon, a critical material for solar cells and semiconductors []. Research explores optimizing fluosilicic acid purification and conversion processes to improve the efficiency and cost-effectiveness of these materials [].

Environmental Science and Pollution Control

  • Fluoride Removal from Industrial Waste Streams: Fluosilicic acid can be utilized as a sorbent for removing fluoride from industrial wastewater generated by processes like phosphate fertilizer production and aluminum smelting []. This application helps mitigate environmental pollution caused by fluoride discharge into water bodies. Research focuses on developing efficient and economical methods for fluoride removal using fluosilicic acid and exploring its potential for heavy metal removal as well [].

Analytical Chemistry and Material Characterization

  • Etching and Surface Modification: Fluosilicic acid's ability to etch glass and ceramics makes it valuable for research in microfluidics, nanotechnology, and material characterization []. Etching creates precise microstructures on surfaces, crucial for developing microfluidic devices and analyzing the composition of materials. Research investigates utilizing fluosilicic acid for controlled and selective etching of various materials, including silicon nitride and silicon dioxide [].

Biomedical Research and Dental Science

  • Fluoride Source for Research Studies: Fluosilicic acid provides a source of fluoride ions (F⁻) for in vitro (laboratory) studies investigating the effects of fluoride on various biological processes, including bone mineralization, tooth enamel formation, and enzyme activity []. Research explores the role of fluoride in preventing dental caries (cavities) and its potential impact on other health aspects.

Tetrafluorosilane, commonly known as silicon tetrafluoride, is a chemical compound with the formula SiF₄. It is a colorless gas that exhibits a pungent odor similar to that of hydrochloric acid. This compound is notable for its tetrahedral molecular structure and has a boiling point that is only slightly above its melting point, making it unique in its physical properties. First synthesized in 1771 by Carl Wilhelm Scheele, tetrafluorosilane is produced as a by-product in various industrial processes, particularly in the manufacture of phosphate fertilizers and fluorosilicic acid .

Fluorosilicic acid is a corrosive and toxic compound.

  • Inhalation: Inhalation of fluorosilicic acid mist can irritate the respiratory tract and may cause lung edema [].
  • Skin contact: Contact with the skin can cause severe burns and irritation [].
  • Eye contact: Eye contact can cause severe eye damage and even blindness [].
  • Ingestion: Ingestion can be fatal [].

  • Hydrolysis Reaction: When exposed to water, tetrafluorosilane reacts to form hydrofluoric acid and silicic acid:
    SiF4+2H2O4HF+SiO2\text{SiF}_4+2\text{H}_2\text{O}\rightarrow 4\text{HF}+\text{SiO}_2
  • Formation of Hexafluorosilic Acid: It can react with hydrofluoric acid to produce hexafluorosilic acid:
    SiF4+2HFH2SiF6\text{SiF}_4+2\text{HF}\rightarrow \text{H}_2\text{SiF}_6
  • Reactions with Bases: Tetrafluorosilane can also react with alkali metal hydroxides to form fluorosilicate salts:
    H2SiF6+2NaOHNa2SiF6+2H2O\text{H}_2\text{SiF}_6+2\text{NaOH}\rightarrow \text{Na}_2\text{SiF}_6+2\text{H}_2\text{O}

These reactions highlight its reactivity and the potential for forming various fluorine-containing compounds.

Tetrafluorosilane is highly toxic and poses significant health risks. Inhalation can lead to severe respiratory issues, including sore throat, coughing, and difficulty breathing. Prolonged exposure may result in lung edema, which may not manifest immediately. Contact with skin can cause severe burns or frostbite due to its corrosive nature . There are no known beneficial biological activities associated with this compound.

Tetrafluorosilane can be synthesized through several methods:

  • Hydrolysis of Silicon Dioxide: Reacting silicon dioxide with hydrofluoric acid produces tetrafluorosilane:
    SiO2+6HFH2SiF6+2H2O\text{SiO}_2+6\text{HF}\rightarrow \text{H}_2\text{SiF}_6+2\text{H}_2\text{O}
  • Thermal Decomposition: Barium hexafluorosilicate or sodium hexafluorosilicate can be thermally decomposed at elevated temperatures (around 400 °C) to yield tetrafluorosilane:
    • For barium hexafluorosilicate:
      Ba SiF6]+400°CBaF2+SiF4\text{Ba SiF}_6]+400°C\rightarrow \text{BaF}_2+\text{SiF}_4
    • For sodium hexafluorosilicate:
      Na2[SiF6]+400°C2NaF+SiF4\text{Na}_2[\text{SiF}_6]+400°C\rightarrow 2\text{NaF}+\text{SiF}_4

These methods illustrate the versatility of tetrafluorosilane production in both laboratory and industrial settings.

Tetrafluorosilane has limited but significant applications:

  • Microelectronics: It is used in the semiconductor industry for etching silicon wafers.
  • Fluorosilicic Acid Production: It serves as a precursor in the synthesis of fluorosilicic acid, which is utilized in water fluoridation and other chemical processes.
  • Organic Synthesis: Tetrafluorosilane is involved in various organic synthesis reactions where fluorine incorporation is desired .

Research indicates that tetrafluorosilane reacts violently with water and alcohols, producing toxic fumes such as hydrofluoric acid. Its interaction with moisture leads to rapid hydrolysis, underscoring the need for careful handling in laboratory and industrial environments . Studies have shown that it can also react explosively under certain conditions, particularly when mixed with reactive metals like lithium .

Several compounds share similarities with tetrafluorosilane, particularly regarding their chemical structure and reactivity. Here are some notable comparisons:

CompoundFormulaUnique Features
Silicon TetrafluorideSiF₄Colorless gas; primarily used in microelectronics.
Hexafluorosilic AcidH₂SiF₆Formed from SiF₄; used in water fluoridation.
Fluorine GasF₂Highly reactive diatomic molecule; used in various fluorination processes.
Silicon DioxideSiO₂Commonly found as quartz; inert compared to tetrafluorosilane.

Tetrafluorosilane's uniqueness lies in its specific reactivity profile and applications within the semiconductor industry, setting it apart from other silicon-based compounds.

Physical Description

Fluorosilicic acid appears as a colorless fuming liquid with a penetrating pungent odor. Corrosive to metals and tissue. Both the fumes and very short contact with the liquid can cause severe and painful burns. Used in water fluoridation, in hardening cement and ceramics, as a wood preservative.
Colorless liquid with a sour, pungent odor; [HSDB] Aqueous solution (<=35% fluorosilicic acid): Clear light yellow liquid; [Aldrich MSDS]
FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

143.98299557 g/mol

Monoisotopic Mass

143.98299557 g/mol

Boiling Point

212 °F at 760 mmHg (water) approx. (USCG, 1999)

Heavy Atom Count

7

Density

1.3 at 77 °F (approx.) (USCG, 1999) - Denser than water; will sink
Relative density (water = 1):

Melting Point

-4 °F (USCG, 1999)

UNII

53V4OQG6U1

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

16961-83-4

Wikipedia

Hexafluorosilicic acid

Methods of Manufacturing

Crude acid by reaction of silicon tetrafluoride (obtained from mfr of phosphate fertilizers or phosphoric acid) with water; purified acid by distillation of crude fluosilicic acid or by reacting pure silica with hydrofluoric acid.
Preparation: from HF + SiO2; also ... by action of water on SiF4; by the action of H2SO4 on BaSiF6.
By-product of action of sulfuric acid on phosphate rock containing fluorides and silica or silicates. The hydrofluoric acid acts on the silica to produce silicon tetrafluoride, SiF4, which reacts with water to form fluosilicic acid, H2SiF6.

General Manufacturing Information

Increasing amount...recovered from phosphate fertilizer operations are being marketed for fluoridation of municipal water. A growing practice at major phosphate production sites is the processing of recovered fluorine to products suitable as supplements to natural cryolite for use by aluminum industry.
The American Water Works Association standard for fluosilicic acid used in water treatment specifies that it must contain 20-30% active ingredient, a maximum of 200 mg/kg heavy metals (as lead) and no soluble mineral or organic substance in quantities capable of inducing injurious health effects.

Analytic Laboratory Methods

TOTAL FLUORINE IN FLUOSILICATES BY LEAD CHLOROFLUORIDE METHOD. /FLUORINE/
MATRIX: AIR: PROCEDURE: ION SPECIFIC ELECTRODE; RANGE: 0.05 TO 475 MG/CU M FLUORIDE. /FLUORIDE/

Storage Conditions

The more concentrated solution (but not the anhydrous liquid) can be stored in glass, although some etching will take place around the surface. Usually stored in iron containers.
/Store/ separated from strong bases, food and feedstuffs. Well closed.

Interactions

Morphological changes in the skin of animals were studied after application of concentrated hydrofluoric and hexafluorosilicic acid. The intact skin was not generally affected by these acids. Areas injured before application of the acid showed, however, a continuous spreading of necrosis in the deeper regions. The first histological changes were noticed 1 hr after the application. Such early histological findings could be seen long before any macroscopic reaction. The main characteristic findings were the hypocellular necrosis and edema reaching as far as the subcutis. The necrosis showed sharp leukocyte demarcations.

Stability Shelf Life

Fumes in air /dihydrate/.
Fumes in air /60.97% solution/

Dates

Modify: 2024-04-14

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